molecular formula C17H13N3O2 B2882828 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid CAS No. 1429618-03-0

4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid

Cat. No. B2882828
CAS RN: 1429618-03-0
M. Wt: 291.31
InChI Key: RPTLNQGKEBHGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid” is a chemical compound with the CAS Number: 1429618-03-0 . It has a molecular weight of 291.31 . This compound is also known as EZM 4028.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidin-6-yl group attached to an ethynyl group, which is further connected to a 4-ethyl-3-benzoic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.31 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

The pyrazolo[1,5-a]pyrimidines (PPs) family, which includes the compound , has been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The unique properties of PPs make them suitable for use as chemosensors . Their heteroatoms (B, N, O or S) make them potential chelating agents for ions .

Organic Materials Progress

PPs have been used to track the progress of organic materials . Their tunable photophysical properties make them ideal for this application .

Antitumor Scaffold

PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Enzymatic Inhibitory Activity

PPs have been found to have significant enzymatic inhibitory activity . This makes them a potential candidate for the development of new drugs .

Discoidin Domain Receptor 1 (DDR1) Inhibitors

Some PPs, including the compound , have been identified as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that interacts with collagen, a major component of the extracellular matrix, and has been implicated in various human diseases, including cancer .

Inducing Cell Cycle Arrest and Apoptosis in Cancer Cells

Certain PPs have been found to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells . This makes them a promising avenue for cancer treatment .

In Vitro Cytotoxic Activity

The newly synthesized PPs have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug . This suggests their potential use in breast cancer treatment .

Safety And Hazards

The safety information for this compound includes a GHS07 pictogram and a signal word "Warning" . Precautionary statement P261 is also mentioned . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

4-ethyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-2-13-5-6-15(17(21)22)9-14(13)4-3-12-10-18-16-7-8-19-20(16)11-12/h5-11H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLNQGKEBHGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C#CC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid

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